![molecular formula C8H6F3N3O B2830161 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine CAS No. 2198767-31-4](/img/structure/B2830161.png)

4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrazines are a type of organic compound that belong to the larger family of pyrazines . These compounds are often used in the development of pharmaceuticals and other biologically active substances .

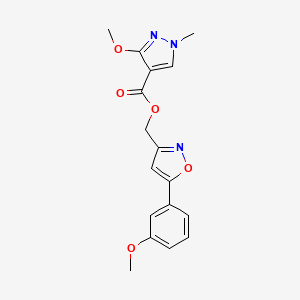

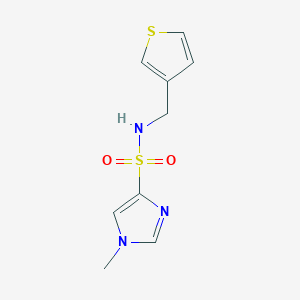

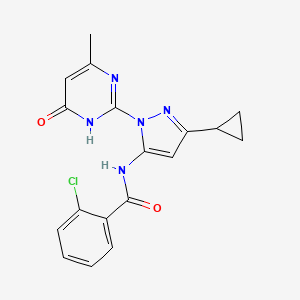

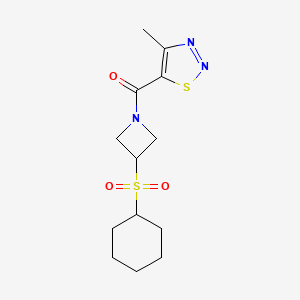

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines can vary greatly depending on the specific compound. The structure is often influenced by the presence of various substituents .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazines can also vary widely. For instance, pyrazolo[1,5-a]pyrimidines have been found to exhibit tunable photophysical properties, which can be influenced by electron-donating groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazines can be influenced by various factors, including their specific structure and the presence of different substituents .

Scientific Research Applications

Synthetic Methodologies and Characterization

Research on pyrazole derivatives, including those related to 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine, has led to the development of novel synthetic strategies and characterization techniques. For instance, a study by Karrouchi et al. (2019) focused on synthesizing a series of novel 3,5-dimethyl-1H-pyrazole derivatives with potential antioxidant activities. These compounds were synthesized via a specific reaction involving 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and were tested for their in vitro antioxidant activities using DPPH as a free radical scavenging reagent. This research highlights the chemical versatility of pyrazole derivatives and their potential as antioxidants (Karrouchi et al., 2019).

Another significant contribution by Jones et al. (1996) delved into the synthesis of a series of trifluoromethylazoles and the determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. This study not only provided valuable insights into the synthesis of trifluoromethylazoles but also explored their physicochemical properties, demonstrating the potential applications of these compounds in measuring pH in biological media (Jones et al., 1996).

Biological Activities and Potential Applications

The exploration of pyrazole derivatives extends beyond synthetic methodologies to their biological activities and potential applications. A study by El-Azab et al. (2018) synthesized and characterized condensed oxadiazole and pyrazine derivatives, assessing their anti-tubercular activity. This research emphasizes the therapeutic potential of pyrazole derivatives against tuberculosis, showcasing their effectiveness in comparison to reference standards like streptomycin and pyrazinamide (El-Azab et al., 2018).

Moreover, research by Fustero et al. (2008) focused on the synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. This study illustrates the agricultural applications of pyrazole derivatives, particularly their potential in developing new pesticides with enhanced efficacy and selectivity (Fustero et al., 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c9-8(10,11)5-15-7-6-1-2-13-14(6)4-3-12-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAVHCRMRPTJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=N1)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2830080.png)

![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)

![N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2830085.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2830090.png)

![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2830098.png)

![3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2830100.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2830101.png)